molecular formula C7H4F3NO2 B1410199 2-Difluoromethoxy-6-fluoro-3-formylpyridine CAS No. 1806275-20-6

2-Difluoromethoxy-6-fluoro-3-formylpyridine

Cat. No.: B1410199
CAS No.: 1806275-20-6
M. Wt: 191.11 g/mol
InChI Key: XAJKOWPUVDCAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Difluoromethoxy-6-fluoro-3-formylpyridine is a chemical compound with the molecular formula C7H4F3NO2 It is characterized by the presence of difluoromethoxy and fluoro substituents on a pyridine ring, along with a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Difluoromethoxy-6-fluoro-3-formylpyridine typically involves the introduction of difluoromethoxy and fluoro groups onto a pyridine ring, followed by the addition of a formyl group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through various metal-based methods that transfer CF2H to C(sp2) sites, often using stoichiometric or catalytic modes . The fluoro group can be introduced through electrophilic fluorination reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of high-quality reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Difluoromethoxy-6-fluoro-3-formylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluoro and difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-difluoromethoxy-6-fluoro-3-carboxypyridine.

    Reduction: Formation of 2-difluoromethoxy-6-fluoro-3-hydroxypyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Difluoromethoxy-6-fluoro-3-formylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-6-fluoro-3-formylpyridine involves its interaction with molecular targets through its functional groups. The difluoromethoxy and fluoro groups can participate in hydrogen bonding and electrostatic interactions, while the formyl group can act as an electrophile in various reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Difluoromethoxy-3-formylpyridine
  • 6-Fluoro-3-formylpyridine
  • 2-Methoxy-6-fluoro-3-formylpyridine

Uniqueness

2-Difluoromethoxy-6-fluoro-3-formylpyridine is unique due to the presence of both difluoromethoxy and fluoro groups on the pyridine ring, which imparts distinct chemical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(difluoromethoxy)-6-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-5-2-1-4(3-12)6(11-5)13-7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJKOWPUVDCAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C=O)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Difluoromethoxy-6-fluoro-3-formylpyridine
Reactant of Route 2
Reactant of Route 2
2-Difluoromethoxy-6-fluoro-3-formylpyridine
Reactant of Route 3
Reactant of Route 3
2-Difluoromethoxy-6-fluoro-3-formylpyridine
Reactant of Route 4
2-Difluoromethoxy-6-fluoro-3-formylpyridine
Reactant of Route 5
2-Difluoromethoxy-6-fluoro-3-formylpyridine
Reactant of Route 6
2-Difluoromethoxy-6-fluoro-3-formylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.